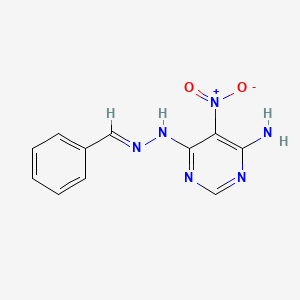

(E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzylidenehydrazine and nitropyrimidine . Benzylidenehydrazine derivatives are known to exhibit various biological activities . Nitropyrimidines are a class of compounds that have been studied for their potential biological activities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, it might involve reactions similar to the Knoevenagel Condensation , which is a reaction that forms α,β-unsaturated compounds from carbon acid compounds and aldehydes .Chemical Reactions Analysis

The compound might undergo reactions similar to other benzylidenehydrazine derivatives. For instance, a regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins has been reported .科学的研究の応用

Photochemical Isomerization in Microfluidic Photoreactors

(E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine: has been investigated for its controlled E–Z isomeric motion in microfluidic photoreactors . Researchers have explored its behavior under different solvents, temperatures, and light sources. Notably, this compound shows effective enhancement of light irradiance in these conditions. The microfluidic setup allows for precise control, overcoming limitations observed in batch processes. Additionally, the establishment of a photostationary state under solar light irradiation has been achieved.

NIR OLED Applications

Ytterbium complexes with halogenated 2-(tosylamino)-benzylidene-N-(2-benzoyl)-hydrazones, which include our compound of interest, have been investigated for near-infrared organic light-emitting diode (NIR OLED) applications . The halogenation enhances solubility, while maintaining favorable photophysical and electronic properties. These complexes hold promise for advanced optoelectronic devices.

Indole Derivatives in Alkaloids

Indoles are essential heterocyclic systems found in natural products and drugs. Our compound can serve as a building block for indole derivatives. These derivatives play crucial roles in cell biology and exhibit diverse biological activities. Researchers have explored novel synthetic methods to construct indoles, especially as moieties within selected alkaloids .

Nitro-Functionalized Tetrazole Derivatives

The synthesis and characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole derivatives have been investigated. Compound 4, derived from (E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine , was obtained through nitration. Its structure was confirmed using mass spectrometry, FT-IR, and NMR techniques . These derivatives may find applications in various fields, including materials science and pharmaceuticals.

Anti-Mycobacterial Activity

Novel tetrahydroisoquinoline carbohydrazide compounds, including our compound, were synthesized and tested for anti-mycobacterial activity. Mass spectrometry, 1H NMR, 13C NMR, and elemental analysis confirmed their structures. These derivatives hold potential for combating mycobacterial infections .

特性

IUPAC Name |

4-N-[(E)-benzylideneamino]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O2/c12-10-9(17(18)19)11(14-7-13-10)16-15-6-8-4-2-1-3-5-8/h1-7H,(H3,12,13,14,16)/b15-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKQKDIAPOOGG-GIDUJCDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)

![N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2703836.png)

![N-(4-(tert-butyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2703837.png)

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2703838.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)

![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)